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molecular formula C14H16N2O2S B2385430 1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone CAS No. 219806-93-6

1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

Cat. No. B2385430
M. Wt: 276.35
InChI Key: IWHNPRGYLDOPCY-UHFFFAOYSA-N
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Patent
US05958931

Procedure details

A solution of 12.1 ml (0.1 mol) of 4-methoxybenzaldehyde, 10.3 ml (0.1 mol) of acetylacetone and 9.13 g (0.12 mol) of thiourea in 30 ml of ethanol was treated with 10 drops of conc. hydrochloric acid and boiled under reflux while stirring for 4 h. The reaction mixture was concentrated and the residue was purified by column chromatography on silica gel (dichloromethane-methanol 98:2). Subsequent crystallization from ethanol gave 6.2 g (22%) of (RS)-1-[4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone as a red-brown solid with m.p. 175° C.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[C:11]([CH2:14][C:15](=O)[CH3:16])(=[O:13])[CH3:12].[NH2:18][C:19]([NH2:21])=[S:20]>C(O)C.Cl>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[C:14]([C:11](=[O:13])[CH3:12])=[C:15]([CH3:16])[NH:21][C:19](=[S:20])[NH:18]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
9.13 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (dichloromethane-methanol 98:2)
CUSTOM
Type
CUSTOM
Details
Subsequent crystallization from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1NC(NC(=C1C(C)=O)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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